molecular formula C11H14O4 B14079725 Butanoic acid, 4-(3-methoxyphenoxy)- CAS No. 41214-27-1

Butanoic acid, 4-(3-methoxyphenoxy)-

Cat. No.: B14079725
CAS No.: 41214-27-1
M. Wt: 210.23 g/mol
InChI Key: UHJSBFAGGAXAIU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Butanoic acid, 4-(3-methoxyphenoxy)- involves several steps. One common method includes the reaction of p-hydroxybenzaldehyde with bromobutanone under alkaline conditions to generate the boric acid ester of p-hydroxybenzaldehyde . This boronic ester then reacts with bromobutanol to produce the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Butanoic acid, 4-(3-methoxyphenoxy)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Butanoic acid, 4-(3-methoxyphenoxy)- involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as adenosine A2A receptor antagonists, modulating the activity of these receptors and affecting various physiological processes . The exact molecular targets and pathways depend on the specific application and derivative used.

Comparison with Similar Compounds

Butanoic acid, 4-(3-methoxyphenoxy)- can be compared with similar compounds such as:

The uniqueness of Butanoic acid, 4-(3-methoxyphenoxy)- lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-(3-methoxyphenoxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-2-5-10(8-9)15-7-3-6-11(12)13/h2,4-5,8H,3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJSBFAGGAXAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481779
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41214-27-1
Record name 4-(3-Methoxyphenoxy)butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41214-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-(3-methoxyphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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